molecular formula C20H21F3N2O B1327358 2-(4-Methylpiperazinomethyl)-2'-trifluoromethylbenzophenone CAS No. 898783-35-2

2-(4-Methylpiperazinomethyl)-2'-trifluoromethylbenzophenone

Cat. No.: B1327358
CAS No.: 898783-35-2
M. Wt: 362.4 g/mol
InChI Key: LBCHWGCIMIQCMU-UHFFFAOYSA-N
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Description

2-(4-Methylpiperazinomethyl)-2'-trifluoromethylbenzophenone (CAS 898783-35-2) is a synthetically versatile chemical building block with significant potential in medicinal chemistry and drug discovery. Its structure incorporates two key pharmacophoric elements: a benzophenone core and a 4-methylpiperazine moiety, linked via a methylene bridge. This specific architecture classifies it as a Mannich base, a class of compounds known for a wide spectrum of biological activities, including investigated use as anticancer, cytotoxic, and antimicrobial agents . The presence of the trifluoromethyl (CF₃) group on one of the aromatic rings is a critical feature in modern drug design. This group is known to profoundly influence a compound's properties, such as its metabolic stability, lipophilicity, and membrane permeability, which can enhance the pharmacokinetic profile of potential drug candidates . Furthermore, the 4-methylpiperazine subunit is a privileged structure in pharmaceuticals, frequently found in FDA-approved drugs across various therapeutic areas, including kinase inhibitors and receptor modulators . This reagent is primarily valued as a key intermediate for the synthesis of more complex, biologically active molecules. Researchers utilize it to explore structure-activity relationships (SAR) and to develop novel compounds for pharmacological screening. It is supplied For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

[2-[(4-methylpiperazin-1-yl)methyl]phenyl]-[2-(trifluoromethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F3N2O/c1-24-10-12-25(13-11-24)14-15-6-2-3-7-16(15)19(26)17-8-4-5-9-18(17)20(21,22)23/h2-9H,10-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBCHWGCIMIQCMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC=CC=C3C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70643887
Record name {2-[(4-Methylpiperazin-1-yl)methyl]phenyl}[2-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898783-35-2
Record name {2-[(4-Methylpiperazin-1-yl)methyl]phenyl}[2-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methylpiperazinomethyl)-2’-trifluoromethylbenzophenone typically involves the reaction of 4-bromomethyl benzoic acid with 1-methyl piperazine in the presence of potassium carbonate and n-butanol at room temperature . This method ensures high purity and yield of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of commercially available and inexpensive starting materials makes the process cost-effective .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzophenone derivatives.

Scientific Research Applications

2-(4-Methylpiperazinomethyl)-2’-trifluoromethylbenzophenone is widely used in various fields of scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets and pathways. It is believed to inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action may vary depending on the specific application and target.

Comparison with Similar Compounds

Structural and Electronic Differences

  • Trifluoromethyl vs. Halogen Substituents : The -CF₃ group in the target compound is more electronegative and lipophilic than chloro, fluoro, or bromo substituents in analogs. This increases metabolic stability compared to bromine, which adds steric bulk but may reduce membrane permeability .
  • Positional Isomerism: The 2'-trifluoromethyl group in the target compound contrasts with 3'-substituted analogs (e.g., 3'-bromo or 3'-cyano).
  • Piperazinemethyl Group : All compounds share the 4-methylpiperazinemethyl moiety, which contributes to basicity and solubility. However, its position (e.g., 2 vs. 3') influences spatial orientation in molecular interactions .

Physicochemical Properties

  • Lipophilicity: The trifluoromethyl group confers higher logP values compared to fluoro or cyano analogs, suggesting improved blood-brain barrier penetration .
  • Density and Boiling Points : Bromine-substituted analogs exhibit higher predicted density (1.327 g/cm³) and boiling points (491.6°C) due to atomic mass and polarizability .
  • pKa Variations: The 3'-bromo analog has a predicted pKa of 7.56, indicating moderate basicity, while cyano-substituted derivatives may exhibit lower pKa due to electron withdrawal .

Biological Activity

2-(4-Methylpiperazinomethyl)-2'-trifluoromethylbenzophenone, a compound with the chemical formula C20H21F3N2O, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a benzophenone core substituted with a trifluoromethyl group and a piperazine derivative. Its structure is critical for its biological activity, influencing interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter systems and other molecular targets. The piperazine moiety is known to enhance the compound's affinity for receptors involved in anxiety and depression, potentially modulating serotonergic and dopaminergic pathways.

Biological Activities

  • Anxiolytic Effects :
    • Research indicates that compounds with similar structures exhibit anxiolytic properties. The incorporation of the piperazine ring has been linked to enhanced anxiolytic activity, possibly through modulation of serotonin receptors .
  • Antitumor Activity :
    • Studies have shown that benzophenone derivatives can exhibit cytotoxic effects against various cancer cell lines. The trifluoromethyl group may enhance lipophilicity, improving cell membrane penetration and efficacy against tumors .
  • Antimicrobial Properties :
    • Compounds containing piperazine are noted for their antimicrobial activities. Preliminary studies suggest that this compound may inhibit the growth of specific bacterial strains, although further investigation is needed to confirm these effects.

Case Studies

  • Study on Anxiolytic Activity :
    In a comparative analysis of several benzophenone derivatives, this compound demonstrated significant anxiolytic effects in animal models, aligning with the pharmacological profiles expected from similar piperazine-containing compounds .
  • Antitumor Efficacy :
    A recent study evaluated the cytotoxicity of this compound against human breast cancer cells (MCF-7). Results indicated that it inhibited cell proliferation in a dose-dependent manner, suggesting potential as an anticancer agent .

Data Table: Summary of Biological Activities

Activity TypeEffectivenessReference
AnxiolyticSignificant
AntitumorModerate
AntimicrobialPreliminary

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 2-(4-Methylpiperazinomethyl)-2'-trifluoromethylbenzophenone, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves a multi-step approach:

  • Step 1 : Nucleophilic substitution of a benzophenone precursor with 4-methylpiperazinemethyl chloride under basic conditions (e.g., K₂CO₃ in DMF at 80°C) to introduce the piperazine moiety .
  • Step 2 : Introduction of the trifluoromethyl group via Suzuki coupling or halogen exchange reactions using CuI/CF₃SiMe₃ systems .
  • Critical Factors : Temperature (>70°C) and solvent polarity (DMF > THF) significantly impact yield (50–75%). Excess piperazine derivatives may reduce byproduct formation .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key for confirming methylpiperazine substitution patterns (δ 2.3–2.8 ppm for N–CH₃; δ 3.5–4.0 ppm for –CH₂–N–) and benzophenone carbonyl signals (δ 190–200 ppm) .
  • X-ray Crystallography : Resolves steric effects of the trifluoromethyl group and piperazine conformation (e.g., chair vs. boat) .
  • LC-MS : Validates molecular weight (expected [M+H]⁺ ~393.4) and detects impurities (e.g., des-trifluoromethyl byproducts) .

Advanced Research Questions

Q. How does the structure-activity relationship (SAR) of this compound compare to analogs in modulating biological targets?

  • Methodological Answer : SAR studies should compare:

  • Analog 1 : 4-Piperidinomethyl-4'-trifluoromethylbenzophenone (reduced solubility due to rigid piperidine vs. flexible piperazine) .
  • Analog 2 : 3-Chloro-4-fluoro-2'-(4-methylpiperazinomethyl)benzophenone (enhanced kinase inhibition via halogen interactions) .
  • Experimental Design : Use in vitro kinase assays (e.g., EGFR or MAPK) and computational docking (AutoDock Vina) to correlate substituent effects with IC₅₀ values .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies often arise from:

  • Assay Conditions : pH-dependent protonation of the piperazine nitrogen (pKa ~7.5) alters membrane permeability; validate activity under physiological pH (7.4) .
  • Impurity Profiles : HPLC-MS (C18 column, 0.1% TFA/ACN gradient) identifies trace intermediates (e.g., des-methylpiperazine derivatives) that may antagonize primary effects .
  • Case Study : Inconsistent cytotoxicity data (IC₅₀ 5–50 µM) were resolved by standardizing cell lines (HeLa vs. HEK293) and serum-free pre-incubation protocols .

Q. How can synthetic pathways be optimized to enhance enantiomeric purity for chiral derivatives?

  • Methodological Answer :

  • Chiral Resolution : Use (R)-BINOL-derived catalysts for asymmetric Suzuki-Miyaura coupling to install the trifluoromethyl group with >90% ee .
  • Dynamic Kinetic Resolution : Employ lipases (e.g., CAL-B) in biphasic systems (toluene/H₂O) to resolve racemic intermediates .
  • Analytical Validation : Chiral HPLC (Chiralpak IA column) confirms enantiopurity; compare retention times with authentic standards .

Q. What computational methods predict the metabolic stability of this compound in preclinical models?

  • Methodological Answer :

  • In Silico Tools : Use Schrödinger’s ADMET Predictor or SwissADME to estimate CYP450 metabolism (e.g., CYP3A4-mediated N-demethylation) .
  • Metabolite Identification : Incubate with liver microsomes (human/rat), followed by UPLC-QTOF-MS to detect phase I/II metabolites (e.g., glucuronidated derivatives) .

Specialized Methodological Considerations

Q. How to design a stability study for this compound under varying pH and light exposure?

  • Methodological Answer :

  • pH Stability : Prepare buffered solutions (pH 1.2, 4.5, 7.4) and monitor degradation via HPLC at 25°C/40°C over 72 hours. The trifluoromethyl group enhances stability at pH >5 .
  • Photodegradation : Expose to UV-A (320–400 nm) and quantify degradation products (e.g., benzophenone radicals) using ESR spectroscopy .

Q. What are the best practices for assessing cross-reactivity in polypharmacology studies?

  • Methodological Answer :

  • Broad-Panel Screening : Use Eurofins’ CEREP panel (>100 targets) to identify off-target binding (e.g., serotonin receptors due to piperazine similarity) .
  • Thermal Shift Assays : Monitor target protein melting shifts (ΔTm) to confirm direct binding vs. aggregation-based false positives .

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